4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506127
InChI: InChI=1S/C10H11ClN2S/c1-3-6-5-7-9(11)12-8(4-2)13-10(7)14-6/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.73 g/mol

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC17506127

Molecular Formula: C10H11ClN2S

Molecular Weight: 226.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine -

Specification

Molecular Formula C10H11ClN2S
Molecular Weight 226.73 g/mol
IUPAC Name 4-chloro-2,6-diethylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C10H11ClN2S/c1-3-6-5-7-9(11)12-8(4-2)13-10(7)14-6/h5H,3-4H2,1-2H3
Standard InChI Key PAFWLVBVRNIZMM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(S1)N=C(N=C2Cl)CC

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring fused to a thiophene moiety, forming a bicyclic thieno[2,3-d]pyrimidine system. Substituents include:

  • A chlorine atom at position 4, which enhances electrophilicity and potential reactivity in cross-coupling reactions.

  • Ethyl groups at positions 2 and 6, contributing to lipophilicity and steric bulk.

The planar aromatic system facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzymes or receptors.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC10H11ClN2S\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{S}
Molecular Weight226.73 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely poor in water; soluble in organic solvents (e.g., DMSO, ethanol)

Synthesis and Preparation Methods

General Strategies for Thienopyrimidine Derivatives

While no explicit synthesis protocol for 4-chloro-2,6-diethylthieno[2,3-d]pyrimidine is documented, established routes for analogous thienopyrimidines involve:

  • Condensation Reactions: Cyclization of thiourea derivatives with carbonyl-containing precursors to form the pyrimidine ring.

  • Halogenation: Introduction of chlorine via reagents like phosphorus oxychloride (POCl3\text{POCl}_3), a method validated in the synthesis of 4-chloropyrrolo[2,3-d]pyrimidine .

Hypothetical Synthesis Pathway

A plausible route could involve:

  • Thiophene Precursor Functionalization: Ethylation at positions 2 and 6 via alkylation.

  • Pyrimidine Ring Formation: Cyclocondensation with a nitrile or urea derivative.

  • Chlorination: Treatment with POCl3\text{POCl}_3 to introduce the chloro group at position 4 .

Table 2: Comparative Chlorination Methods for Pyrimidine Derivatives

CompoundChlorination ReagentYield (%)Purity (%)Source
4-Chloropyrrolo[2,3-d]pyrimidinePOCl3\text{POCl}_350–5898–99Patent CN101830904B
Hypothetical pathway for target compoundPOCl3\text{POCl}_3Inference

Biological and Pharmacological Activities

Mechanistic Hypotheses

The chlorine and ethyl substituents may enhance binding affinity to hydrophobic enzyme pockets, while the thienopyrimidine core could mimic nucleotide bases, interfering with DNA/RNA processing.

Applications and Future Research Directions

Medicinal Chemistry

  • Lead Optimization: Structural modifications to enhance bioavailability or target selectivity.

  • Kinase Inhibition: Exploration of tyrosine kinase inhibitory activity for oncology applications.

Material Science

  • Organic Electronics: Utilization in semiconductor layers due to π-conjugated systems.

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